molecular formula C10H19NO4 B2774381 2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid CAS No. 140224-14-2

2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid

Cat. No. B2774381
CAS RN: 140224-14-2
M. Wt: 217.265
InChI Key: QIXDRLIEARGEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid, also known as 2-TBAB, is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile reagent, commonly used in the synthesis of molecules, and has a wide range of applications in scientific research.

Scientific Research Applications

Synthesis of Protected Amino Acids and Peptides

Orthogonally Protected Methyl Esters of Non-Proteinogenic Amino Acids

A study developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing tert-butoxycarbonyl (Boc) moieties as acid-labile protecting groups. This approach, starting from commercial amino acid Nα-Fmoc-O-tert-butyl-d-serine, highlights the versatility of Boc protection in synthesizing complex amino acid derivatives (Temperini et al., 2020).

Polymorphic Forms of Protected Dipeptides

Research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester uncovered two polymorphic forms, showcasing the structural and conformational diversity of Boc-protected dipeptides. This work contributes to understanding the molecular conformations and potential applications in designing peptide-based materials (Gebreslasie et al., 2011).

Enantioselective Syntheses of Amino Acids

The enantioselective synthesis of mesityl-substituted amino acids, protected by the Boc group, demonstrates the compound's utility in creating stereochemically complex amino acids. This approach enables the synthesis of amino acids with significant potential in pharmaceutical research and development (Medina et al., 2000).

Biotechnological Applications

Biosynthesis of Green Chemicals

2-Hydroxyisobutyric acid (2-HIBA), derived from tert-butoxycarbonyl protected intermediates, is identified as a promising biobased building block for polymer synthesis. This illustrates the broader implications of Boc-protected compounds in facilitating environmentally friendly routes to essential industrial chemicals (Rohwerder & Müller, 2010).

Novel Reagents and Methodologies

Development of Novel tert-Butoxycarbonylation Reagents

The introduction of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a new tert-butoxycarbonylation reagent underscores the ongoing advancements in synthetic methodologies, enabling more efficient and selective protection strategies for amino acids and other functional groups (Saito et al., 2006).

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDRLIEARGEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid

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